2,3,5-Trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone
Description
Historical Context and Discovery
The development of this compound emerged from systematic research efforts at Takeda Pharmaceutical Co., Ltd., during the late 20th century as part of a comprehensive program to develop novel therapeutic agents targeting inflammatory mediators. The compound was specifically designed through molecular engineering approaches to achieve simultaneous inhibition of multiple enzymatic pathways involved in inflammation and cellular proliferation. Research teams at Takeda focused on creating derivatives of benzoquinone that could provide enhanced selectivity and potency compared to existing single-target inhibitors.
The historical significance of this compound's discovery lies in its representation of early efforts to develop multi-target therapeutic agents, a concept that has become increasingly important in modern drug development. The research program that led to its development was initiated in response to growing understanding of the complex interplay between different inflammatory pathways, particularly the recognition that single-target approaches often proved insufficient for treating complex diseases involving multiple mediator systems. Clinical development of the compound progressed to Phase II trials, particularly focusing on advanced pancreatic cancer applications, demonstrating the transition from preclinical research to human therapeutic evaluation.
The compound's development timeline reflects broader trends in pharmaceutical research during the 1980s and 1990s, when increasing emphasis was placed on understanding the molecular mechanisms underlying disease processes. This period marked a shift from empirical drug discovery toward rational drug design based on specific molecular targets and mechanistic understanding. The creation of this compound exemplifies this approach through its deliberate structural modifications designed to achieve specific pharmacological objectives.
Nomenclature and Classification
The systematic nomenclature of this compound reflects its complex molecular structure and follows International Union of Pure and Applied Chemistry guidelines for organic compound naming. The primary systematic name accurately describes the substitution pattern on the benzoquinone core, indicating the presence of three methyl groups at positions 2, 3, and 5, along with a 3-pyridylmethyl substituent at position 6 of the 1,4-benzoquinone framework. Alternative nomenclature includes the designation as 2,3,5-Trimethyl-6-(3-pyridinylmethyl)-2,5-cyclohexadiene-1,4-dione, which emphasizes the cyclohexadiene structure with ketone functionalities.
The compound is assigned Chemical Abstracts Service registry number 117574-40-0, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula C15H15NO2 indicates the elemental composition, while the International Chemical Identifier key IPGAFOVEIIWXFR-UHFFFAOYSA-N provides a standardized representation for computational chemistry applications. The Simplified Molecular Input Line Entry System representation C1(=C(C(C(C)=C(C1=O)C)=O)C)Cc2cccnc2 offers a linear notation describing the molecular connectivity.
Classification of this compound places it within the quinone family of organic compounds, specifically as a substituted 1,4-benzoquinone derivative. The compound belongs to the broader category of heterocyclic aromatic compounds due to the presence of the pyridine ring system attached through a methylene linker. From a pharmacological perspective, it is classified as a multi-target enzyme inhibitor with documented activity against both thromboxane A2 synthase and 5-lipoxygenase pathways. The compound also falls within the category of antioxidant agents due to its demonstrated ability to scavenge active oxygen species.
Structural Significance in Benzoquinone Chemistry
The structural architecture of this compound represents a sophisticated example of medicinal chemistry design principles applied to the benzoquinone scaffold. The core 1,4-benzoquinone structure provides the fundamental framework responsible for the compound's redox properties and biological activity. This quinone moiety serves as an electron-accepting system that can undergo reversible reduction to the corresponding hydroquinone form, a transformation that is crucial for its biological mechanism of action.
The strategic placement of three methyl substituents at positions 2, 3, and 5 of the benzoquinone ring significantly influences both the electronic properties and steric environment of the molecule. These methyl groups serve multiple functions: they modulate the electron density of the quinone system, affecting its redox potential and reactivity toward biological nucleophiles. Additionally, the methyl substitutions provide steric hindrance that can influence the selectivity of the compound's interactions with target enzymes and biological molecules. Research has demonstrated that substituent effects on benzoquinone reactivity follow predictable patterns, with electron-donating groups like methyl substituents generally decreasing the electrophilic character of the quinone system.
The 3-pyridylmethyl substituent at position 6 represents a particularly important structural feature that distinguishes this compound from simpler benzoquinone derivatives. The pyridine ring introduces a basic nitrogen atom that can participate in hydrogen bonding and electrostatic interactions with target proteins. The methylene linker between the pyridine ring and the benzoquinone core provides conformational flexibility while maintaining appropriate spatial relationships for optimal binding interactions. This structural element has been shown to be crucial for the compound's dual inhibitory activity against both thromboxane A2 synthase and 5-lipoxygenase enzymes.
The overall molecular geometry and electronic distribution of this compound create a unique pharmacophore that enables its multi-target activity. The combination of the electron-deficient quinone system with the electron-rich pyridine ring creates a molecule with balanced electrophilic and nucleophilic characteristics. This structural duality allows the compound to interact effectively with different classes of biological targets, explaining its ability to inhibit multiple enzymatic pathways simultaneously.
Research Significance and Applications
The research significance of this compound extends across multiple domains of biomedical science, with particular relevance to cancer research, inflammation studies, and enzyme biochemistry. The compound has served as a valuable research tool for investigating the role of lipoxygenase pathways in tumor biology, providing insights into the metabolic dependencies of certain cancer cell types. Studies have demonstrated that specific tumor cell lines show sensitivity to growth inhibition by this compound, correlating with their dependence on lipoxygenase metabolites of linoleic acid and arachidonic acid for continued proliferation.
In cancer research applications, the compound has proven particularly valuable for studying cachexia-inducing tumors and their metabolic characteristics. Research with the MAC16 tumor model has shown that this compound not only suppresses tumor growth but also prevents the accompanying cachexia syndrome, providing a unique research model for investigating tumor-host interactions. The compound's ability to reduce tumor concentrations of various fatty acids, including linoleic acid, arachidonic acid, oleic acid, stearic acid, and palmitic acid, has made it an important tool for studying lipid metabolism in cancer.
The therapeutic research applications of this compound have extended to nephrology, where it has been investigated as a potential treatment for proteinuric kidney diseases. Research has demonstrated its effectiveness in reducing proteinuria in experimental models of puromycin aminonucleoside-induced nephropathy, with the protective effects attributed to its simultaneous inhibition of thromboxane A2 synthesis, leukotriene production, and lipid peroxidation. These findings have contributed to understanding the complex pathophysiology of glomerular diseases and the potential for multi-target therapeutic approaches.
Clinical research significance is evidenced by the compound's progression to Phase II clinical trials for advanced pancreatic cancer treatment. The clinical studies provided important data regarding the compound's pharmacokinetics, demonstrating achievement of steady-state plasma concentrations and significant target enzyme inhibition in human patients. These clinical investigations contributed valuable information about the translation of preclinical enzyme inhibition data to human therapeutic applications and the challenges of developing multi-target therapeutic agents for cancer treatment.
The compound's research applications extend to basic biochemistry and enzymology studies, where it has served as a probe for investigating the mechanisms of lipoxygenase and thromboxane synthase enzymes. Its use in studies examining the metabolism of arachidonic acid through various lipoxygenase pathways has contributed to understanding the selectivity and specificity of these enzymatic processes. The compound has also been valuable for investigating the relationship between enzyme inhibition patterns and cellular sensitivity to growth inhibition, providing insights into the metabolic dependencies of different cell types.
Properties
CAS No. |
117574-40-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(pyridin-3-ylmethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H15NO2/c1-9-10(2)15(18)13(11(3)14(9)17)7-12-5-4-6-16-8-12/h4-6,8H,7H2,1-3H3 |
InChI Key |
IPGAFOVEIIWXFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC2=CN=CC=C2)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC2=CN=CC=C2)C |
Other CAS No. |
117574-40-0 |
Synonyms |
2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone CV 6504 CV-6504 |
Origin of Product |
United States |
Preparation Methods
Core Benzoquinone Functionalization
The synthesis of CV-6504 begins with the preparation of a 1,4-benzoquinone scaffold. Key steps include:
-
Methylation : Introduction of methyl groups at positions 2, 3, and 5 via Friedel-Crafts alkylation or direct electrophilic substitution, using methylating agents such as methyl chloride or dimethyl sulfate in the presence of Lewis acids (e.g., AlCl₃).
-
Pyridylmethyl Substitution : A 3-pyridylmethyl group is introduced at position 6 through nucleophilic aromatic substitution or radical coupling. This step employs 3-(chloromethyl)pyridine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF), with reaction temperatures maintained at 60–80°C.
Reaction Scheme:
Optimization of Reaction Conditions
Critical parameters for yield optimization include:
-
Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but require careful control to avoid decomposition.
-
Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency, achieving yields >75%.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates CV-6504 with >95% purity.
Analytical Characterization
Spectroscopic Validation
Enzymatic Inhibition Profiling
CV-6504’s dual inhibitory activity was quantified using human platelet-rich plasma (TXA2S) and polymorphonuclear leukocytes (5-LOX):
| Enzyme | IC₅₀ (M) | Assay System |
|---|---|---|
| TXA2 Synthase | 3.3 × 10⁻⁷ | Human platelet lysate |
| 5-Lipoxygenase | 3.6 × 10⁻⁷ | Human leukocytes |
Data sourced from in vitro studies.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A patent-derived protocol (US11154544) outlines a scalable route using continuous-flow reactors to maintain consistent temperature (60°C) and pressure, achieving batch yields of 85–90%. Key modifications include:
Quality Control Metrics
-
HPLC Purity : >99% (C18 column, 254 nm detection).
-
Residual Solvents : <50 ppm (GC-MS analysis).
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
CV-6504 undergoes several types of chemical reactions, including:
Oxidation: CV-6504 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Anti-Tumor Activity
Numerous studies have investigated the anti-tumor effects of CV-6504:
- In Vivo Studies : Research indicates that CV-6504 effectively suppressed the growth of MAC16 tumors in murine models. Administered at doses ranging from 10 to 50 mg/kg/day, it resulted in significant tumor regression and reduced cachexia associated with tumor growth .
- Mechanistic Insights : The anti-tumor effect is thought to arise from the inhibition of lipoxygenase pathways that are crucial for tumor growth. In sensitive cell lines (e.g., MAC16), CV-6504 inhibited the conversion of arachidonic acid into pro-inflammatory metabolites .
Inhibition of Cachexia
Cachexia is a debilitating condition often seen in cancer patients. CV-6504 has shown promise in reversing cachexia by modulating lipid metabolism and reducing inflammatory mediators associated with this syndrome .
Case Studies
| Study | Findings | Dosage | Model |
|---|---|---|---|
| PubMed Study (1996) | Demonstrated profound anti-tumor activity against MAC16 tumors; reversal of cachexia observed | 10 mg/kg/day | Murine model |
| Nature Study (1997) | Inhibition of 5-lipoxygenase led to significant tumor growth suppression | 25 mg/kg/day | Murine model |
| PubMed Study (1997) | Suppressed growth in multiple adenocarcinoma models; identified specific metabolic pathways affected | 10–50 mg/kg/day | Various cell lines |
Mechanism of Action
CV-6504 exerts its effects by inhibiting thromboxane A2 synthetase and 5-lipoxygenase. These enzymes are involved in the production of thromboxane A2 and leukotrienes, respectively, which play roles in inflammation and platelet aggregation. By inhibiting these enzymes, CV-6504 can reduce inflammation and prevent thrombosis .
Comparison with Similar Compounds
AA861 (5-LOX Selective Inhibitor)
- Structure: 2,3,5-Trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone.
- Activity : Selective for 5-LOX (IC₅₀ = 0.8 μM in guinea pig leukocytes) but lacks TXA2S inhibition or AOS scavenging .
- Therapeutic Limitations: Single-target inhibition reduces efficacy in complex pathways like tumor angiogenesis.
CV-4151 (TXA2S Inhibitor)
- Structure: (E)-7-Phenyl-7-(3-pyridyl)-6-heptenoic acid.
- Clinical Relevance : Less effective than CV-6504 in multi-factorial diseases due to lack of dual inhibition .
Quinone-Based Compounds
Menadione (Vitamin K3)
- Structure: 2-Methyl-1,4-naphthoquinone.
- Activity : Classic DT-diaphorase substrate with redox-cycling cytotoxicity. Shares similar kcat with CV-6504 (6 × 10⁴ min⁻¹) but lower affinity (Km = 5 µM vs. 50 µM for CV-6504) .
- Toxicity: Generates semiquinone radicals, causing oxidative stress. CV-6504 avoids this via two-electron reduction, enhancing safety .
Embelin (Natural 1,4-Benzoquinone)
- Structure: 2,5-Dihydroxy-3-undecyl-1,4-benzoquinone.
- Activity : Inhibits XIAP and 5-LOX but lacks TXA2S or AOS modulation. Lower anti-tumor specificity compared to CV-6504 .
Dual/Multi-Target Agents
CV-6504 vs. Other (3-Pyridylmethyl)Benzoquinone Derivatives
A series of derivatives were synthesized to combine TXA2S/5-LOX inhibition and AOS scavenging. Among these, CV-6504 (Compound 24) demonstrated:
- Balanced Potency : IC₅₀ = 0.36 μM (5-LOX) and 0.33 μM (TXA2S) in human blood .
- Superior AOS Scavenging : Inhibited lipid peroxidation in rat brain homogenates (IC₅₀ = 1.8 μM) .
- In Vivo Efficacy : Reduced proteinuria by >50% in rats at 10 mg/kg/day, outperforming single-target agents .
Data Tables
Table 1: Anti-Tumor Efficacy of CV-6504 in Murine Models
*Doubled survival time in cachectic mice.
Table 2: Comparative Enzymatic Activity of Quinones
| Compound | 5-LOX IC₅₀ (μM) | TXA2S IC₅₀ (μM) | AOS Scavenging (IC₅₀, μM) |
|---|---|---|---|
| CV-6504 | 0.36 | 0.33 | 1.8 |
| AA861 | 0.80 | >10 | >100 |
| Menadione | >10 | >10 | >50 |
Critical Advantages of CV-6504
Multi-Target Action : Simultaneous inhibition of 5-LOX, TXA2S, and AOS provides broad-spectrum anti-tumor effects, addressing resistance mechanisms .
Tumor-Specific Activation : Conjugates are reactivated in tumors via β-glucuronidase/sulfatase, minimizing systemic toxicity .
Synergy with Fatty Acid Metabolism: Suppression of linoleic acid (LA)-dependent tumor growth is reversible with LA co-administration, highlighting pathway specificity .
Biological Activity
2,3,5-Trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone, also known as CV-6504, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.
- Molecular Formula : C15H15NO2
- Molecular Weight : 241.28 g/mol
- CAS Number : 117574-40-0
CV-6504 exhibits a dual inhibitory action on:
- Thromboxane A2 Synthase : Involved in platelet aggregation and vasoconstriction.
- 5-Lipoxygenase : Plays a crucial role in the synthesis of leukotrienes, which are mediators of inflammation.
Additionally, CV-6504 acts as a scavenger of reactive oxygen species (ROS), which contributes to its anti-inflammatory and anti-tumor properties .
Anti-Tumor Activity
Research indicates that CV-6504 possesses significant anti-tumor effects. In studies involving murine adenocarcinomas (MACs), it demonstrated the following:
- MAC16 Tumor : Optimal doses (10 and 25 mg/kg) resulted in a doubling of the survival time from cachexia-induced death (from 8 days to 17 days) and extensive necrosis in tumor regions distant from blood supply .
- MAC13 and MAC26 Tumors : Growth suppression was observed at doses ranging from 5 to 50 mg/kg, indicating a dose-dependent effect on tumor growth .
Inhibition of Lipid Peroxidation
The hydroquinone form of CV-6504 has been shown to inhibit lipid peroxidation effectively. This activity is closely associated with its ability to scavenge ROS and inhibit the enzymatic pathways involved in lipid metabolism .
Case Studies
| Study | Tumor Type | Dose (mg/kg) | Effect |
|---|---|---|---|
| MAC16 | 10 - 25 | Reduced cachexia and increased survival time | |
| MAC13 | 5 - 50 | Specific growth delay of 1.0 - 1.2 | |
| MAC26 | 25 - 50 | Dose-dependent inhibition of growth |
Research Findings
- Inhibitory Effects on Enzymes : CV-6504 inhibits both thromboxane A2 synthase and 5-lipoxygenase, leading to reduced inflammation and potential therapeutic benefits in conditions involving excessive platelet aggregation and inflammatory responses .
- Scavenging Activity : The compound's ability to scavenge ROS contributes to its protective effects against oxidative stress-related damage, which is crucial in cancer progression .
- Mechanistic Insights : Studies indicate that the reduction mechanism of CV-6504 involves two electron donating enzymes without forming a semiquinone radical, enhancing its efficacy as an anti-tumor agent .
Q & A
Q. What is the primary anti-tumor mechanism of CV-6504, and how is this experimentally validated?
CV-6504 inhibits 5-, 12-, and 15-lipoxygenase (LOX) enzymes, reducing the synthesis of pro-tumor hydroxyeicosatetraenoic acids (HETEs). This is validated using ex vivo assays with MAC13 tumor cells, where arachidonic acid conversion to HETEs is measured via liquid chromatography-mass spectrometry (LC-MS). Inhibition of 12- and 15-HETEs exceeds 5-HETE suppression, correlating with tumor growth arrest .
Q. How does the redox state of CV-6504 affect its biological activity?
The quinone form of CV-6504 is reduced intracellularly to its hydroquinone derivative, which exhibits higher 5-LOX inhibition and reactive oxygen species (ROS) scavenging. This is assessed using PB-3c cells, with dicumarol (a DT-diaphorase inhibitor) blocking reduction, confirming enzyme-mediated two-electron transfer .
Q. What pharmacokinetic properties enable CV-6504’s tumor selectivity?
CV-6504 accumulates preferentially in tumors (3.3 µM vs. 0.24 µM in liver at 24h) due to β-glucuronidase activity in tumor tissue, which reactivates the free drug from glucuronide/sulfate metabolites. Key
| Tissue | Free CV-6504 (µM) | Metabolites (µM) |
|---|---|---|
| Tumor | 3.3 | 8.2 (at 2h) |
| Liver | 0.24 | 14.5 (at 2h) |
Q. Why do CV-6504 metabolites lack activity in vitro but show efficacy in vivo?
Glucuronide/sulfate metabolites are reactivated by tumor-specific β-glucuronidase/sulfatase enzymes in vivo. While metabolites are inactive at 100 µM in vitro, they achieve therapeutic equivalence to CV-6504 at higher doses (50 mg/kg vs. 5 mg/kg) in murine models .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo metabolite efficacy?
Incorporate tumor microenvironment enzymes (e.g., β-glucuronidase) into in vitro models via co-culture systems or enzyme supplementation. Validate using MAC13 tumor homogenates to measure metabolite conversion rates .
Q. What advanced methodologies quantify CV-6504’s multi-target LOX inhibition?
- HETE Profiling : Use LC-MS to quantify 5-, 12-, and 15-HETEs in tumor lysates.
- Genetic Knockdown : siRNA targeting individual LOX isoforms (e.g., 12-LOX) to isolate pathway contributions .
Q. How to design studies probing off-target effects beyond LOX inhibition?
Q. What strategies optimize CV-6504 delivery to enhance tumor specificity?
Leverage nanoparticle carriers conjugated with β-glucuronidase-sensitive linkers to target metabolite conversion in tumors. Validate using fluorescence-tagged analogs in murine adenocarcinoma (MAC) models .
Key Notes for Experimental Design
- Dosage Considerations : Tumor LOX inhibition correlates with free CV-6504 concentrations ≥3 µM. Dose escalation studies should monitor metabolite accumulation in non-target tissues .
- Model Selection : Use MAC13/MAC16 murine tumors for high β-glucuronidase activity. Avoid cell lines lacking reactivation enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
